![molecular formula C18H28O4 B2393162 Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate CAS No. 183721-37-1](/img/structure/B2393162.png)
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate
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Description
“Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate” is a lipophilic organic compound, chemically a derivative of phenol . It is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
Synthesis Analysis
The chemical synthesis of this compound in industry has involved the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid . Alternatively, it has been prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .Molecular Structure Analysis
The molecular structure of “this compound” is shown in the figure . The crystal structure of this compound is monoclinic, P 2 1 / n (no. 14), with a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)°, V = 2026.15 (10) Å 3, Z = 4 .Chemical Reactions Analysis
This compound is known to inhibit lipid peroxidation . It has also been postulated as an antiviral drug .Safety and Hazards
This compound is considered flammable . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Structurally related compounds such as 3,5-di-tert-butylcatechol (dtcat) have been found to interact with the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .
Mode of Action
It’s structurally related compound, 2,6-di-tert-butyl-4-methylpyridine, has been reported to inhibit desilylation and hydration of products during gacl3-catalyzed ortho-ethynylation of phenol .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol and ether , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from heat sources and flammable materials .
properties
IUPAC Name |
methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFKGANKWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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